

# C.I. Acid Yellow 49 chemical and physical properties

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## Compound of Interest

Compound Name: C.I. Acid yellow 49

Cat. No.: B082540

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An In-depth Technical Guide to **C.I. Acid Yellow 49**: Chemical and Physical Properties for the Modern Researcher

## Introduction

**C.I. Acid Yellow 49** is a synthetic monoazo dye characterized by its vibrant yellow hue.<sup>[1]</sup> It belongs to the acid dye class, which are typically water-soluble anionic dyes.<sup>[1]</sup> This dye is utilized in various industrial applications, including the dyeing of textiles such as wool, silk, and polyamide fibers, as well as in the coloring of leather and paper.<sup>[2][3][4]</sup> For researchers, scientists, and drug development professionals, **C.I. Acid Yellow 49** serves as a valuable tool in studying a range of biochemical and physiological phenomena. It has been employed in research to investigate the impacts of oxidative stress, the effects of various drugs, and the influence of environmental pollutants on cellular systems.<sup>[1]</sup>

## Chemical and Physical Properties

The fundamental chemical and physical characteristics of **C.I. Acid Yellow 49** are summarized below. These properties are crucial for its application in both industrial and research settings.

## General and Chemical Properties

Property	Value
C.I. Name	Acid Yellow 49
C.I. Number	18640
CAS Number	12239-15-5
Molecular Formula	C <sub>16</sub> H <sub>13</sub> Cl <sub>2</sub> N <sub>5</sub> O <sub>3</sub> S (Acid form), C <sub>16</sub> H <sub>12</sub> Cl <sub>2</sub> N <sub>5</sub> NaO <sub>3</sub> S (Sodium salt)
Molecular Weight	426.28 g/mol (Acid form), 448.26 g/mol (Sodium salt)
IUPAC Name	4-[(5-amino-3-methyl-1-phenylpyrazol-4-yl)diazenyl]-2,5-dichlorobenzenesulfonic acid
Synonyms	Acid Yellow GR, Weak acid Yellow GR, Weak acid Yellow NFC, Weak acid Yellow E-4G
Chemical Class	Monoazo dye

## Physical and Spectroscopic Properties

Property	Value
Appearance	Yellow Powder
Solubility	Soluble in water
Maximum Absorption Wavelength ( $\lambda_{\text{max}}$ )	400 nm
Density (Predicted)	1.6 g/mL
Boiling Point (Predicted)	613.74 °C
pKa (Predicted)	-2.18 ± 0.50
Water Solubility (Predicted)	273.4 µg/L at 25°C

## Experimental Protocols

Detailed methodologies for key experiments involving **C.I. Acid Yellow 49** are provided below. These protocols are foundational for the synthesis, analysis, and degradation studies of this

dye.

## Synthesis of C.I. Acid Yellow 49

The synthesis of **C.I. Acid Yellow 49** is achieved through a diazotization and coupling reaction. [\[2\]](#)[\[5\]](#)

Materials:

- 4-Amino-2,5-dichlorobenzenesulfonic acid
- Sodium nitrite
- Hydrochloric acid
- 3-Methyl-1-phenyl-1H-pyrazol-5-amine
- Sodium carbonate
- Ice

Procedure:

- **Diazotization:** Dissolve 4-Amino-2,5-dichlorobenzenesulfonic acid in a dilute hydrochloric acid solution. Cool the mixture to 0-5°C in an ice bath. Slowly add a solution of sodium nitrite while maintaining the temperature below 5°C to form the diazonium salt.
- **Coupling:** In a separate vessel, dissolve 3-Methyl-1-phenyl-1H-pyrazol-5-amine in a dilute sodium carbonate solution to form the coupling component.
- **Reaction:** Slowly add the cold diazonium salt solution to the coupling component solution. Maintain the temperature at 5-10°C and a slightly alkaline pH to facilitate the coupling reaction.
- **Isolation:** After the reaction is complete, the precipitated **C.I. Acid Yellow 49** is isolated by filtration, washed with water, and dried.

## Electrochemical Degradation of C.I. Acid Yellow 49

This protocol is based on the electrochemical degradation of **C.I. Acid Yellow 49** in a flow reactor using a Boron-Doped Diamond (BDD) anode.

Materials and Equipment:

- **C.I. Acid Yellow 49**
- Sodium sulfate (as supporting electrolyte)
- Flow electrochemical reactor with a BDD anode
- DC power supply
- Spectrophotometer
- Total Organic Carbon (TOC) analyzer
- Chemical Oxygen Demand (COD) analysis kit

Procedure:

- **Solution Preparation:** Prepare an aqueous solution of **C.I. Acid Yellow 49** at the desired concentration (e.g., 100 mg/L) containing a supporting electrolyte such as 0.1 M sodium sulfate.
- **Electrochemical System Setup:** Set up the flow electrochemical reactor with the BDD anode. Circulate the dye solution through the reactor at a constant flow rate.
- **Electrolysis:** Apply a constant current density (e.g., 30 mA/cm<sup>2</sup>) to the anode using the DC power supply to initiate the electrochemical oxidation process.
- **Sample Collection:** Collect aliquots of the solution at regular time intervals (e.g., every 15 minutes) for analysis.
- **Analysis:**
  - **Decolorization:** Measure the absorbance of the collected samples at the maximum absorption wavelength of **C.I. Acid Yellow 49** (400 nm) using a spectrophotometer to

determine the extent of color removal.

- Mineralization: Determine the Total Organic Carbon (TOC) of the samples to assess the conversion of the organic dye into CO<sub>2</sub>.
- Oxidation: Measure the Chemical Oxygen Demand (COD) to evaluate the reduction in the overall organic load.

## Adsorption of C.I. Acid Yellow 49 onto Organobentonite

This protocol describes the removal of **C.I. Acid Yellow 49** from an aqueous solution using an organobentonite adsorbent.

Materials and Equipment:

- **C.I. Acid Yellow 49**
- Bentonite clay
- Cationic surfactant (e.g., cetyltrimethylammonium bromide, CTAB)
- Shaker water bath
- Centrifuge
- pH meter
- Spectrophotometer

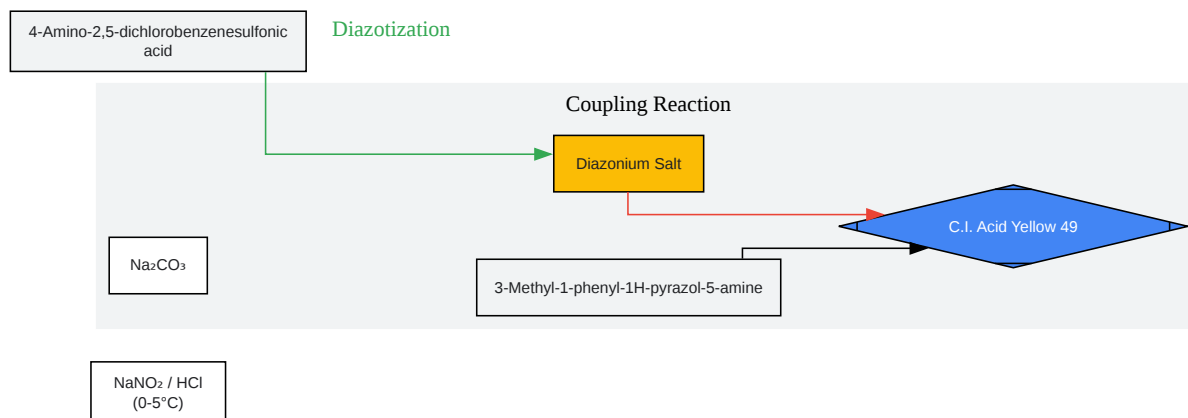
Procedure:

- Preparation of Organobentonite:
  - Suspend bentonite clay in distilled water.
  - Add a solution of the cationic surfactant (CTAB) to the bentonite suspension.
  - Stir the mixture for 24 hours to allow for cation exchange.

- Separate the resulting organobentonite by centrifugation, wash it with distilled water until free of bromide ions, and then dry and grind it.
- Adsorption Studies:
  - Prepare a stock solution of **C.I. Acid Yellow 49**.
  - In a series of flasks, add a known amount of the organobentonite adsorbent to solutions of the dye at varying initial concentrations.
  - Adjust the pH of the solutions to the desired value.
  - Place the flasks in a shaker water bath at a constant temperature for a specified contact time to reach equilibrium.
- Analysis:
  - After adsorption, separate the adsorbent from the solution by centrifugation.
  - Measure the final concentration of **C.I. Acid Yellow 49** in the supernatant using a spectrophotometer at 400 nm.
  - Calculate the amount of dye adsorbed per unit mass of the adsorbent.

## Visualizations

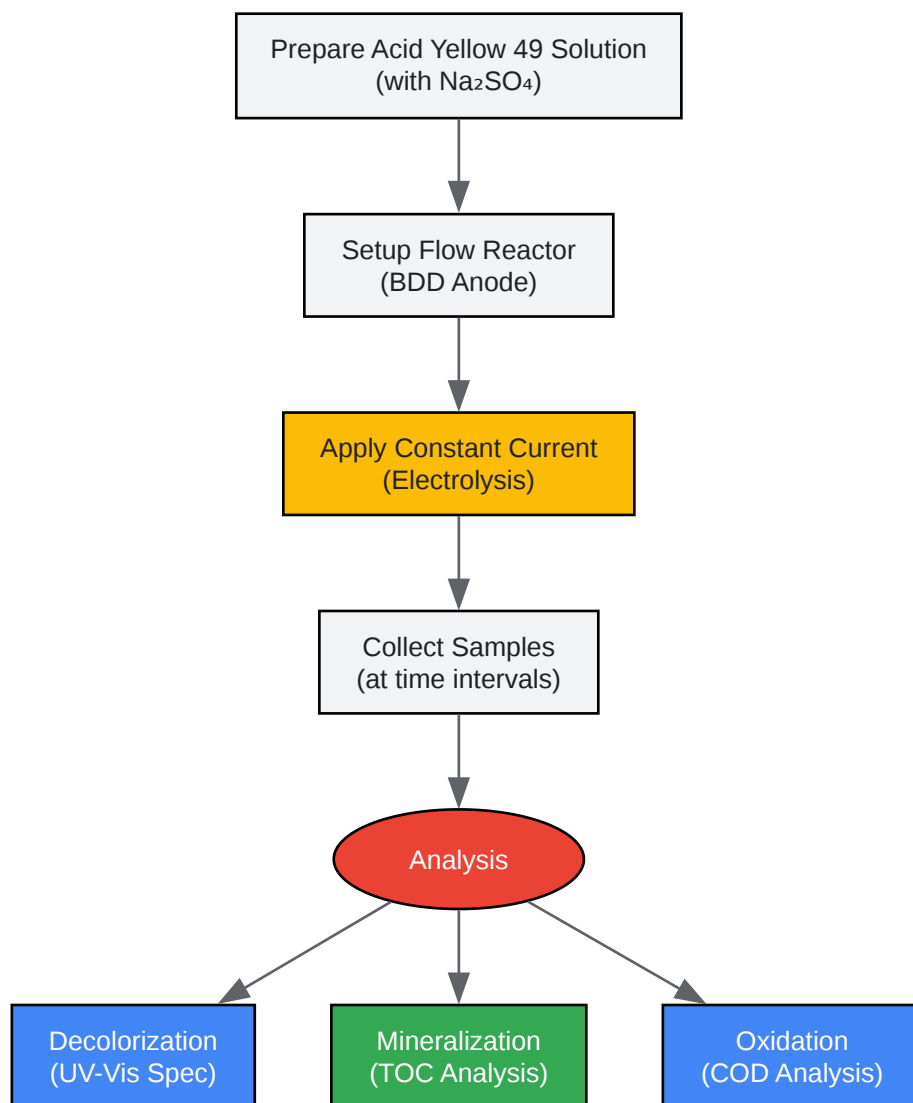
### Synthesis of C.I. Acid Yellow 49



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Caption: Synthetic pathway of **C.I. Acid Yellow 49**.

## Experimental Workflow for Electrochemical Degradation

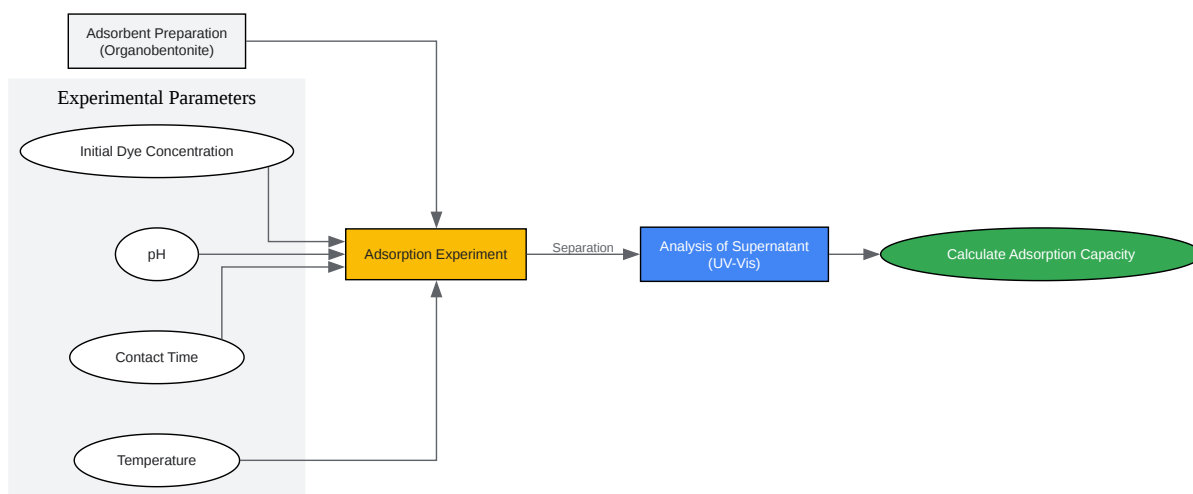


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Caption: Workflow for electrochemical degradation of **C.I. Acid Yellow 49**.

## Logical Relationship for Adsorption Study





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Caption: Logical flow of an adsorption study of **C.I. Acid Yellow 49**.

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